molecular formula C13H11N3 B13880663 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile

Katalognummer: B13880663
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: LGIMMVOJMNDKJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide in the presence of a phase transfer catalyst to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a bench-top continuous flow setup with Raney nickel as a catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and nitrile groups on the pyridine ring enhances its reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

6-methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H11N3/c1-9-4-3-5-12(15-9)11-7-6-10(2)16-13(11)8-14/h3-7H,1-2H3

InChI-Schlüssel

LGIMMVOJMNDKJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=C(N=C(C=C2)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.